1-(5-chloro-2-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-(5-chloro-2-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with a chloro-hydroxyphenyl group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Chloro-Hydroxyphenyl Group: This step involves the electrophilic aromatic substitution of the pyrrole ring with a chloro-hydroxyphenyl group. This can be achieved using a Friedel-Crafts acylation reaction.
Formylation: The final step is the formylation of the pyrrole ring to introduce the carbaldehyde group. This can be done using the Vilsmeier-Haack reaction, where the pyrrole reacts with a formylating agent such as DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 1-(5-chloro-2-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-(5-chloro-2-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-chloro-2-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro-hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: This compound has a similar structure but with a carboxylic acid group instead of an aldehyde.
1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one: This compound features a triazole ring and has shown higher antioxidant activity than ascorbic acid.
Uniqueness
1-(5-chloro-2-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro-hydroxyphenyl group and the aldehyde group allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-8-5-10(7-16)9(2)15(8)12-6-11(14)3-4-13(12)17/h3-7,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKPIFYLZREXEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)O)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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